molecular formula C11H15NO B8766780 Acetamide, N-[2-(2-methylphenyl)ethyl]-

Acetamide, N-[2-(2-methylphenyl)ethyl]-

Cat. No.: B8766780
M. Wt: 177.24 g/mol
InChI Key: OAMCTZZCYXDSLI-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(2-methylphenyl)ethyl]- is an acetamide derivative featuring a phenethylamine backbone substituted with a methyl group at the ortho position of the phenyl ring. This structural motif confers unique steric and electronic properties, distinguishing it from other N-substituted acetamides. The compound’s phenyl-ethyl linkage and methyl substitution influence its solubility, reactivity, and biological interactions, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-[2-(2-methylphenyl)ethyl]acetamide

InChI

InChI=1S/C11H15NO/c1-9-5-3-4-6-11(9)7-8-12-10(2)13/h3-6H,7-8H2,1-2H3,(H,12,13)

InChI Key

OAMCTZZCYXDSLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCNC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives

  • Key Differences : The methoxy group at the para position vs. the methyl group at the ortho position in the target compound.
  • Biological Activity: In hypoglycemic studies, derivatives like 3a (N-[2-(4-methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide) showed IC50 values of 69 µM for protein tyrosine phosphatase inhibition, outperforming ortho-nitro (3b, IC50 = 87 µM) and phenoxy (3c, IC50 = 74 µM) analogs. This highlights the para-substituent’s superior steric compatibility with target enzymes .

2-Chloro-N-[2-(2-methoxyphenyl)ethyl]acetamide

  • Key Differences : A chlorine atom at the acetamide’s α-carbon and a methoxy group on the phenyl ring.
  • In contrast, the target compound’s methyl group may improve lipophilicity, favoring blood-brain barrier penetration .

N-[2-(1H-Indol-3-yl)ethyl]acetamide (N-Acetyltryptamine)

  • Key Differences : Replacement of the phenyl ring with an indole heterocycle.
  • Biological Activity : Exhibits antibacterial activity against Ralstonia solanacearum, a plant pathogen, due to indole’s π-π stacking and hydrogen-bonding capabilities. The target compound’s simpler phenyl group may lack this broad-spectrum activity but could offer selectivity for mammalian targets .

N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide

  • Key Differences: Incorporation of dimethylamino and methoxy groups.
  • Pharmacokinetics: The dimethylamino group enhances water solubility and bioavailability, whereas the target compound’s hydrophobic methylphenyl group may prolong half-life in lipid-rich tissues .

Agrochemical Analogues: Chloroacetamides

  • Examples : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide).
  • Key Differences : Chlorine substituents and branched alkyl chains.
  • Environmental Impact : Chlorine increases herbicidal potency but raises environmental persistence concerns. The target compound’s lack of chlorine may reduce ecological toxicity .

Crystallographic and Coordination Properties

  • N-(1,3-Thiazol-2-yl)-2-arylacetamides : These exhibit structural similarity to benzylpenicillin’s lateral chain, enabling antimicrobial activity. The target compound’s methylphenyl group may disrupt hydrogen-bonding motifs critical for penicillin-like activity but could stabilize π-π interactions in coordination complexes .
  • Metal Complexes : Octahedral nickel and uranyl complexes of N-(2-hydroxyphenyl)acetamide demonstrate the role of amide coordination in stabilizing metal ions. The target compound’s methyl group may sterically hinder metal binding compared to hydroxyl-substituted analogs .

Research Findings and Data Tables

Table 2: Physicochemical Properties

Compound LogP Solubility (mg/mL) Melting Point (°C)
N-[2-(2-Methylphenyl)ethyl]acetamide ~2.5* ~0.1 (water) Not reported
2-Chloro-N-[2-(2-methoxyphenyl)ethyl] ~3.0 ~0.05 (water) 171–173
N-Acetyltryptamine ~1.8 ~1.2 (water) Not reported

*Estimated based on structural analogs.

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